molecular formula C26H21NO5 B270598 2-[2-(PHENOXYMETHYL)MORPHOLINE-4-CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE

2-[2-(PHENOXYMETHYL)MORPHOLINE-4-CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE

Cat. No.: B270598
M. Wt: 427.4 g/mol
InChI Key: KGNAJUHZZUWNLE-UHFFFAOYSA-N
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Description

2-[2-(PHENOXYMETHYL)MORPHOLINE-4-CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE is a complex organic compound with a molecular formula of C26H21NO5. This compound is known for its unique structure, which combines anthraquinone and morpholine moieties. Anthraquinones are well-known for their applications in dyes, pigments, and medicinal chemistry, while morpholine derivatives are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(PHENOXYMETHYL)MORPHOLINE-4-CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE typically involves multiple steps, starting with the preparation of anthraquinone derivatives. One common method involves the reaction of anthraquinone with phenoxymethyl chloride in the presence of a base to form the phenoxymethyl anthraquinone intermediate. This intermediate is then reacted with morpholine and a suitable coupling agent, such as carbonyldiimidazole, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(PHENOXYMETHYL)MORPHOLINE-4-CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:

    Oxidation: The anthraquinone moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthraquinone moiety typically yields quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-[2-(PHENOXYMETHYL)MORPHOLINE-4-CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation and induce apoptosis.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 2-[2-(PHENOXYMETHYL)MORPHOLINE-4-CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with various molecular targets and pathways. In the context of its anticancer properties, it is known to:

    Inhibit Topoisomerases: These enzymes are essential for DNA replication and transcription.

    Induce Apoptosis: The compound can trigger programmed cell death in cancer cells.

    Inhibit Kinases: These enzymes play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound, widely used in dyes and pigments.

    Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer agent.

    Doxorubicin: Another anthraquinone derivative with potent anticancer activity.

Uniqueness

2-[2-(PHENOXYMETHYL)MORPHOLINE-4-CARBONYL]-9,10-DIHYDROANTHRACENE-9,10-DIONE is unique due to its combination of anthraquinone and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

2-[2-(phenoxymethyl)morpholine-4-carbonyl]anthracene-9,10-dione

InChI

InChI=1S/C26H21NO5/c28-24-20-8-4-5-9-21(20)25(29)23-14-17(10-11-22(23)24)26(30)27-12-13-31-19(15-27)16-32-18-6-2-1-3-7-18/h1-11,14,19H,12-13,15-16H2

InChI Key

KGNAJUHZZUWNLE-UHFFFAOYSA-N

SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)COC5=CC=CC=C5

Canonical SMILES

C1COC(CN1C(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)COC5=CC=CC=C5

Origin of Product

United States

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